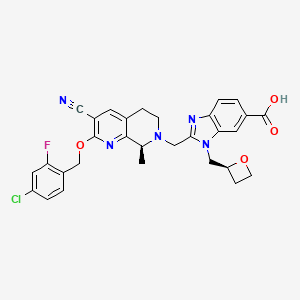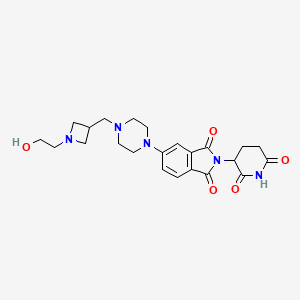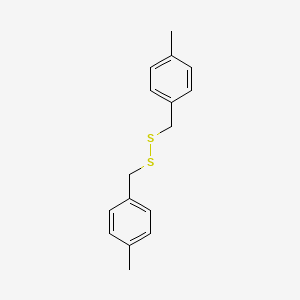
Bis((p-tolyl)methyl) disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IITR08367 is a novel small molecule identified by researchers at the Indian Institute of Technology Roorkee. This compound has shown significant potential in combating antibiotic resistance, particularly against the pathogen Acinetobacter baumannii. IITR08367 enhances the efficacy of the antibiotic fosfomycin by inhibiting the efflux pump AbaF, which is responsible for expelling antibiotics from bacterial cells .
Análisis De Reacciones Químicas
IITR08367 undergoes several types of chemical reactions, primarily focusing on its interaction with bacterial efflux pumps. The compound is known to interfere with the fosfomycin/H+ antiport activity by perturbing the transmembrane proton gradient. This action disrupts the efflux pump mechanism, thereby enhancing the antibiotic activity of fosfomycin against resistant strains of Acinetobacter baumannii .
Aplicaciones Científicas De Investigación
IITR08367 has a wide range of scientific research applications, particularly in the field of infectious diseases. Its primary application is in enhancing the efficacy of fosfomycin against multidrug-resistant Acinetobacter baumannii. This compound has shown promise in preclinical studies, where it significantly reduced bacterial burden in murine models of urinary tract infections. Additionally, IITR08367 prevents biofilm formation, which is a major defense mechanism of bacteria against antibiotics .
Mecanismo De Acción
The mechanism of action of IITR08367 involves the inhibition of the AbaF efflux pump in Acinetobacter baumannii. By inhibiting this pump, IITR08367 prevents the expulsion of fosfomycin from bacterial cells, thereby increasing the intracellular concentration of the antibiotic. This action disrupts the bacterial cell’s ability to resist the antibiotic, making fosfomycin more effective in treating infections .
Comparación Con Compuestos Similares
IITR08367 is unique in its specific inhibition of the AbaF efflux pump. Similar compounds include IITR08027, which restores the antibacterial activity of fluoroquinolones against multidrug-resistant Acinetobacter baumannii by efflux inhibition. Both compounds share a common goal of combating antibiotic resistance by targeting bacterial efflux mechanisms, but IITR08367 is specifically designed to potentiate fosfomycin activity .
Propiedades
Número CAS |
20193-94-6 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-methyl-4-[[(4-methylphenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
SNMMLKYSGIFPNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


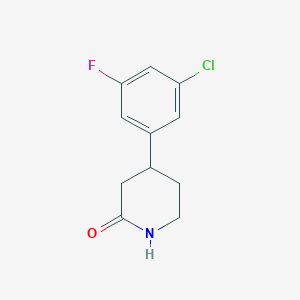
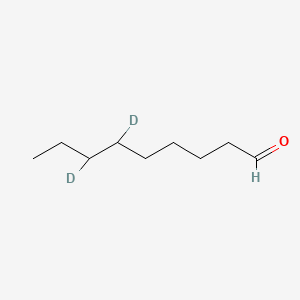
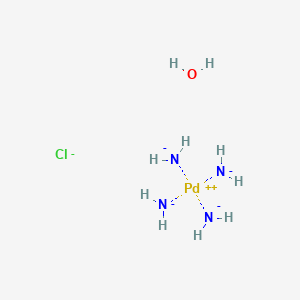
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)
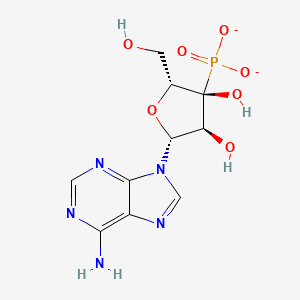
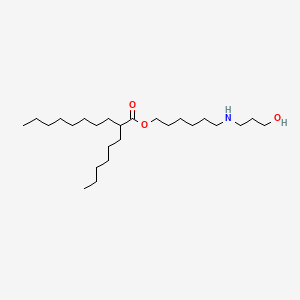
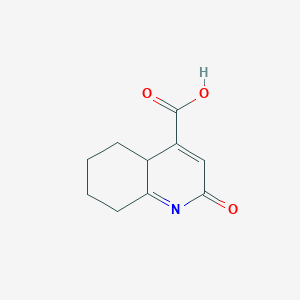
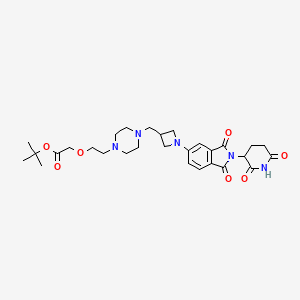
![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)
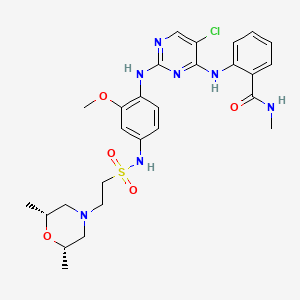
![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)
